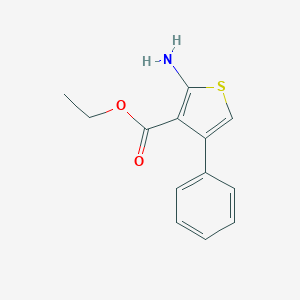

Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Descripción general

Descripción

El 2-Amino-4-fenil-tiofeno-3-carboxilato de etilo es un compuesto heterocíclico que pertenece a la familia de los tiofenos. Los tiofenos son anillos aromáticos de cinco miembros que contienen azufre como heteroátomo. Es conocido por sus actividades biológicas y se utiliza como intermedio en la síntesis de diversas moléculas farmacológicamente activas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del 2-Amino-4-fenil-tiofeno-3-carboxilato de etilo generalmente implica la reacción de Gewald, que es una reacción de condensación entre azufre, un compuesto carbonílico α-metileno y un α-ciano éster. Las condiciones de reacción a menudo incluyen el uso de una base como etóxido de sodio en etanol, seguido de calentamiento .

Métodos de producción industrial: En entornos industriales, la síntesis se puede escalar utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar el rendimiento del compuesto deseado .

Tipos de reacciones:

Oxidación: El 2-Amino-4-fenil-tiofeno-3-carboxilato de etilo puede sufrir reacciones de oxidación, típicamente utilizando reactivos como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio, lo que da como resultado la formación de derivados de tiol.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Hidruro de aluminio y litio, borohidruro de sodio.

Sustitución: Varios nucleófilos como haluros, aminas y alcoholes.

Principales productos formados:

Oxidación: Sulfóxidos, sulfonas.

Reducción: Derivados de tiol.

Sustitución: Derivados de tiofeno sustituidos.

Aplicaciones Científicas De Investigación

El 2-Amino-4-fenil-tiofeno-3-carboxilato de etilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de derivados de tiofeno más complejos.

Biología: Investigado por su potencial como agente antimicrobiano y anticancerígeno.

Medicina: Sirve como intermedio en la síntesis de fármacos dirigidos a diversas enfermedades, incluido el cáncer y las infecciones bacterianas.

Industria: Utilizado en el desarrollo de semiconductores orgánicos e inhibidores de la corrosión

Mecanismo De Acción

El mecanismo de acción del 2-Amino-4-fenil-tiofeno-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos. En aplicaciones medicinales, puede inhibir enzimas o receptores críticos para la supervivencia de patógenos o células cancerosas. El átomo de azufre del compuesto juega un papel crucial en su afinidad de unión y especificidad hacia estos objetivos .

Compuestos similares:

2-Amino-4-metil-5-(4-nitrofenil)tiofeno-3-carboxilato de etilo: Utilizado en la síntesis de Relugolix, un antagonista del receptor de la hormona liberadora de gonadotropina.

2-Butiltiofeno: Utilizado en la síntesis de agentes anticancerígenos.

2-Octiltiofeno: Utilizado en la síntesis de agentes antiateroscleróticos.

Singularidad: El 2-Amino-4-fenil-tiofeno-3-carboxilato de etilo es único debido a su patrón de sustitución específico, que imparte actividades biológicas distintas y utilidad sintética. Su grupo fenilo aumenta su lipofilia, haciéndolo más efectivo para cruzar las membranas biológicas e interactuar con objetivos hidrofóbicos .

Comparación Con Compuestos Similares

Ethyl 2-Amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Used in the synthesis of Relugolix, a gonadotropin-releasing hormone receptor antagonist.

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Uniqueness: Ethyl 2-Amino-4-phenyl-thiophene-3-Carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its phenyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic targets .

Actividad Biológica

Ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS Number: 4815-36-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article explores the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₃NO₂S

- Molecular Weight : 247.32 g/mol

- Melting Point : 90-94 °C

- Purity : ≥96% .

Research indicates that this compound may function as an inhibitor of specific protein interactions involved in cancer progression. Notably, it has been studied for its role in disrupting the PD-1/PD-L1 immune checkpoint pathway, which is crucial in tumor immune evasion.

Key Findings:

- Inhibition of PD-L1 : The compound has shown promising results in binding to human PD-L1 with a dissociation constant (kD) around 27 nM, indicating significant inhibitory activity against the PD-1/PD-L1 complex .

- Cellular Assays : In cellular assays using Jurkat T cells, this compound demonstrated an EC50 value of approximately 2.70 μM, suggesting effective modulation of T cell activation through PD-L1 inhibition .

Antitumor Activity

The antitumor effects of this compound have been evaluated in various studies:

In Vitro Studies:

In vitro evaluations have demonstrated that derivatives of this compound exhibit cytotoxicity against several cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : The compound induced apoptosis with an IC50 ranging from 23.2 to 49.9 μM. The treatment resulted in a significant reduction in cell viability and increased early and late apoptotic cell populations .

In Vivo Studies:

In vivo studies further support the antitumor potential:

- Tumor Growth Inhibition : In murine models bearing solid tumors, treatment with this compound led to a substantial decrease in tumor mass compared to control treatments. Specifically, a reduction of approximately 54% in tumor weight was observed .

Summary of Biological Activity

| Activity Type | Observations | IC50/EC50 Values |

|---|---|---|

| PD-L1 Inhibition | Significant binding affinity | kD ~ 27 nM |

| T Cell Activation | Enhanced activation via PD-L1 disruption | EC50 ~ 2.70 μM |

| Antitumor Activity | Induction of apoptosis in MCF-7 cells | IC50 range: 23.2 - 49.9 μM |

| Tumor Growth | Significant reduction in tumor mass | Reduction ~54% |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Model : A study demonstrated that treatment with this compound led to significant apoptosis and reduced tumor volume in MCF-7 xenograft models, indicating its potential as an effective therapeutic agent for breast cancer .

- Immunological Applications : The ability of the compound to disrupt PD-L1 interactions suggests its utility in enhancing immune responses against tumors, making it a candidate for combination therapies in immuno-oncology .

Propiedades

IUPAC Name |

ethyl 2-amino-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-2-16-13(15)11-10(8-17-12(11)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTHTMKMOSPACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197439 | |

| Record name | Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-36-5 | |

| Record name | 2-Amino-3-(ethoxycarbonyl)-4-phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4815-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4815-36-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-phenylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Ethyl 2-amino-4-phenylthiophene-3-carboxylate?

A1: Research indicates that this compound derivatives, a class of 2-aminothiophenes, exhibit promising antimicrobial activity. [] This activity was demonstrated through minimum inhibitory concentration (MIC) testing, using ampicillin and streptomycin as reference standards. [] Further research is necessary to fully elucidate the mechanism of action and explore potential applications in treating bacterial infections.

Q2: How is this compound synthesized?

A2: this compound derivatives are synthesized through a base-catalyzed reaction. [] This reaction involves a ketone, elemental sulfur, and ethyl cyanoacetate in the presence of diethylamine. []

Q3: Has the structure of this compound been confirmed?

A3: While a dedicated publication [] suggests the structural characterization of this compound, the abstract does not provide specific details. It is likely that common spectroscopic techniques such as NMR, IR, and Mass Spectrometry were employed for structural confirmation.

Q4: Are there any applications of this compound in materials science?

A4: Recent research has explored the incorporation of this compound as a building block in the synthesis of modified graphitic carbon nitride (g-C3N4). [] This modification leverages the unique properties of the thiophene-amide moiety to enhance the photocatalytic activity of g-C3N4 for hydrogen evolution. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.